molecular formula C25H24N6O4 B6514183 3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892277-45-1

3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6514183
CAS RN: 892277-45-1
M. Wt: 472.5 g/mol
InChI Key: VUGYRQMMZWOJIG-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C25H24N6O4 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is 472.18590327 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of AKOS001752292 is the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .

Mode of Action

AKOS001752292 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, it stabilizes the Hypoxia-Inducible Factors (HIFs), particularly HIF-2α . This stabilization leads to an increase in the production of erythropoietin, a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The inhibition of HIF-PH by AKOS001752292 affects the hypoxia-inducible factor pathway . This pathway is responsible for the body’s response to hypoxia. When HIF-PH is inhibited, HIFs are stabilized and can activate the transcription of several genes, including the gene for erythropoietin . This leads to an increase in red blood cell production, which can help to alleviate conditions such as anemia .

Pharmacokinetics

It is known that the compound is orally bioavailable This means that it can be taken by mouth and absorbed into the bloodstream, which is a desirable property for many medications

Result of Action

The primary result of AKOS001752292’s action is an increase in the production of red blood cells . This is due to the increased production of erythropoietin stimulated by the stabilization of HIFs . This can help to alleviate conditions such as anemia, particularly in patients with chronic kidney disease .

Action Environment

The efficacy and stability of AKOS001752292 can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of HIF-PH and therefore the effectiveness of AKOS001752292 . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-35-19-6-3-17(4-7-19)16-31-23(33)20-8-5-18(15-21(20)28-25(31)34)22(32)29-11-13-30(14-12-29)24-26-9-2-10-27-24/h2-10,15H,11-14,16H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYRQMMZWOJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

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